Tetracenomycin B1 Tetracenomycin B1 Tetracenomycin B1 is a tetracenomycin and a member of tetracenequinones.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1655572
InChI: InChI=1S/C20H14O6/c1-8-3-10(21)4-9-5-12-17(19(24)15(8)9)20(25)16-13(18(12)23)6-11(26-2)7-14(16)22/h3-7,21-22,24H,1-2H3
SMILES: CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O
Molecular Formula: C20H14O6
Molecular Weight: 350.3 g/mol

Tetracenomycin B1

CAS No.:

Cat. No.: VC1655572

Molecular Formula: C20H14O6

Molecular Weight: 350.3 g/mol

* For research use only. Not for human or veterinary use.

Tetracenomycin B1 -

Specification

Molecular Formula C20H14O6
Molecular Weight 350.3 g/mol
IUPAC Name 1,8,11-trihydroxy-3-methoxy-10-methyltetracene-5,12-dione
Standard InChI InChI=1S/C20H14O6/c1-8-3-10(21)4-9-5-12-17(19(24)15(8)9)20(25)16-13(18(12)23)6-11(26-2)7-14(16)22/h3-7,21-22,24H,1-2H3
Standard InChI Key CXOLVKMMHKZPPM-UHFFFAOYSA-N
SMILES CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O
Canonical SMILES CC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O

Introduction

Chemical Structure and Properties

Tetracenomycin B1 (C₂₀H₁₄O₆) is a tetracenequinone with a molecular weight of 350.3 g/mol. The IUPAC name of this compound is 1,8,11-trihydroxy-3-methoxy-10-methyltetracene-5,12-dione . Its structure features a tetracyclic ring system characteristic of tetracene derivatives, with specific functional groups that contribute to its biological activity.

Structural Features

The chemical structure of Tetracenomycin B1 contains:

  • A tetracyclic backbone

  • Three hydroxyl groups at positions C-1, C-8, and C-11

  • A methoxy group at position C-3

  • A methyl group at position C-10

  • Two carbonyl groups forming a quinone system at positions C-5 and C-12

Physical and Chemical Properties

Tetracenomycin B1 possesses several distinctive physical and chemical properties that influence its biological activity and research applications.

Table 1: Physical and Chemical Properties of Tetracenomycin B1

PropertyValue/Description
Molecular FormulaC₂₀H₁₄O₆
Molecular Weight350.3 g/mol
AppearanceTypically appears as a red or yellow powder
Standard InChIInChI=1S/C20H14O6/c1-8-3-10(21)4-9-5-12-17(19(24)15(8)9)20(25)16-13(18(12)23)6-11(26-2)7-14(16)22/h3-7,21-22,24H,1-2H3
Standard InChIKeyCXOLVKMMHKZPPM-UHFFFAOYSA-N
SMILESCC1=CC(=CC2=CC3=C(C(=C12)O)C(=O)C4=C(C3=O)C=C(C=C4O)OC)O

The compound features intramolecular hydrogen bonding that stabilizes its structure, similar to what is observed in related tetracenomycins . This hydrogen bonding pattern influences the three-dimensional arrangement of the molecule and potentially its interaction with biological targets.

Biosynthesis and Metabolic Pathway

Biosynthetic Origin

Tetracenomycin B1 is primarily produced by actinomycetes, particularly species of Streptomyces. Like other tetracenomycins, its framework is synthesized by a polyketide synthase system and subsequently modified by other enzymes .

The biosynthesis of tetracenomycins involves a complex pathway with multiple enzymes and intermediates. The polyketide synthase genes responsible for tetracenomycin production include β-ketoacyl synthases (tcmK and tcmL), an acyl carrier protein (tcmM), and several cyclases . These enzymes work in concert to produce the basic tetracenomycin scaffold, which is then modified by additional enzymes to yield different tetracenomycin variants.

Role in Biosynthetic Pathways

Tetracenomycin B1 serves as an intermediate in the biosynthesis of other tetracenomycins. Related compounds such as Tetracenomycin B3 have been identified as key intermediates where the biosynthesis of elloramycins branches off from the pathway leading to Tetracenomycin C . This suggests that Tetracenomycin B1 may play a similar role in the biosynthetic network of these aromatic polyketides.

Table 2: Key Enzymes Involved in Tetracenomycin Biosynthesis

EnzymeGeneFunction
β-ketoacyl synthasetcmKPolyketide chain assembly
β-ketoacyl synthasetcmLPolyketide chain assembly
Acyl carrier proteintcmMPolyketide chain assembly
Polyketide cyclasetcmNCyclization of polyketide backbone
MonooxygenasetcmHC-5 oxygenation
D-ring cyclasetcmIFormation of D-ring
B-ring cyclasetcmJFormation of B-ring

The tcmVI region of the tetracenomycin C biosynthetic gene cluster encodes several important enzymes, including the tetracenomycin F1 monooxygenase and tetracenomycin F2 cyclase, which are critical for ring formation in the tetracenomycin structure .

Biological Activities

Antibacterial Properties

While specific data on the antibacterial activity of Tetracenomycin B1 is limited, related tetracenomycins show varying degrees of activity against different bacterial strains. Tetracenomycin C, for example, demonstrates activity against gram-positive bacteria, particularly streptomycetes, but has limited effect on gram-negative bacteria and fungi .

Recent research has shown that tetracenomycin derivatives exhibit antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). For instance, Mersaquinone, a tetracene derivative structurally similar to tetracenomycins, demonstrated anti-MRSA activity with a minimum inhibitory concentration (MIC) of 3.36 μg/mL .

Anticancer Activity

Tetracenomycins and their derivatives have shown anticancer potential through cytotoxic effects on various cancer cell lines. The anticancer activity of these compounds is generally attributed to their ability to inhibit protein synthesis by binding to ribosomes, specifically targeting the large subunit.

Table 3: Biological Activities of Selected Tetracenomycin Derivatives

CompoundAntibacterial ActivityAnticancer ActivityReferences
Tetracenomycin CActive against Streptomyces species and some gram-positive bacteriaModerate cytotoxicity
ElloramycinEnhanced activity against gram-positive bacteriaVaries with methylation patterns
Tetracenomycin D3Moderate activity against Bacillus subtilis and Arthrobacter aurescensNot extensively studied
Tetracenomycin B3Inactive against tested bacteriaNot extensively studied
8-demethyl-8-O-glycosylated tetracenomycinsVariable activity against different bacterial strainsLower cytotoxicity compared to non-glycosylated variants

Structure-Activity Relationships

Research has demonstrated that structural modifications to tetracenomycins can significantly influence their biological activities. Glycosylation patterns, in particular, have been shown to affect the bioactivities of tetracenomycin derivatives .

Studies on 8-demethyl-8-O-glycosylated tetracenomycin C analogues revealed that the type of sugar moiety attached to the tetracenomycin scaffold influences both antibacterial and anticancer activities. For example, compounds with hydrophobic sugars or methyl substitutions at the 8-position tend to demonstrate enhanced cytotoxicity .

Research Applications and Future Directions

Current Research Applications

Tetracenomycin B1 serves as an important research tool for studying the biosynthesis of aromatic polyketides. Its role as an intermediate in biosynthetic pathways makes it valuable for understanding the enzymatic processes involved in the production of more complex tetracenomycins.

The compound is also used as a reference standard for analytical studies and for the development of synthetic methodologies for tetracenomycin derivatives with enhanced biological activities.

Engineering BioBricks for Tetracenomycin Derivatives

Recent research has focused on engineering BioBricks for deoxysugar biosynthesis to generate new tetracenomycin derivatives with enhanced properties. This approach has led to the biosynthesis of several novel tetracenomycins with various sugar moieties attached to the basic scaffold .

Table 4: Novel Tetracenomycin Derivatives Generated Through Biosynthetic Engineering

CompoundModificationsObserved Activities
8-demethyl-8-O-β-d-glucosyl-tetracenomycin CAddition of d-glucose at 8-positionReduced cytotoxicity compared to tetracenomycin C
8-demethyl-8-O-β-d-olivosyl-tetracenomycin CAddition of d-olivose at 8-positionModerate antibacterial activity
8-demethyl-8-O-β-d-digitoxosyl-tetracenomycin CAddition of d-digitoxose at 8-positionModerate antibacterial activity
8-demethyl-8-O-β-d-mycarosyl-tetracenomycin CAddition of branched d-mycarose at 8-positionEnhanced activity in MKL1 cancer cell line

These findings highlight the potential for developing new tetracenomycin derivatives with improved therapeutic properties through biosynthetic engineering and semi-synthetic approaches .

Comparative Analysis with Related Tetracenomycins

Biosynthetic Relationships

The various tetracenomycins are related through their biosynthetic pathways, with certain compounds serving as precursors or intermediates for others. Understanding these relationships is crucial for exploiting the biosynthetic machinery for the production of novel derivatives.

Table 5: Comparison of Key Tetracenomycin Compounds

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesBiosynthetic Relationship
Tetracenomycin B1C₂₀H₁₄O₆350.3 g/molThree hydroxyl groups, one methoxy group, one methyl groupIntermediate in tetracenomycin biosynthesis
Tetracenomycin CC₂₂H₁₈O₈410.4 g/molAdditional carboxyl group, different hydroxylation patternFinal product of one biosynthetic branch
Tetracenomycin D (D1)C₂₀H₁₄O₇366.3 g/molAdditional oxygen compared to B1Intermediate in tetracenomycin C biosynthesis
Tetracenomycin B3Structure varies-Similar core to B1 with different substitution patternKey intermediate in elloramycin biosynthesis
ElloramycinC₂₈H₃₂O₈496.5 g/molTetracenomycin C with L-rhamnose attachedEnd product of elloramycin biosynthetic branch

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